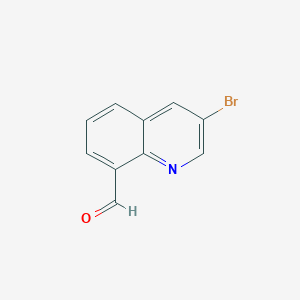

3-Bromoquinoline-8-carbaldehyde

Description

3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 3rd position and an aldehyde group at the 8th position of the quinoline ring. This compound has a molecular formula of C10H6BrNO and a molecular weight of 236.07 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C .

Properties

IUPAC Name |

3-bromoquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXABLSRVYDFNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromoquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and formylation reagents such as Vilsmeier-Haack reagent . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

3-Bromoquinoline-8-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include 3-bromoquinoline-8-carboxylic acid, 3-bromoquinoline-8-methanol, and various substituted quinoline derivatives .

Scientific Research Applications

3-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to the modulation of cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Bromoquinoline-8-carbaldehyde can be compared with other similar compounds such as:

2-Chloroquinoline-3-carbaldehyde: This compound has a chlorine atom at the 2nd position and an aldehyde group at the 3rd position.

8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its antimicrobial and anticancer properties.

Fluorinated Quinolines: These compounds contain fluorine atoms and are known for their enhanced biological activity and unique properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biological Activity

3-Bromoquinoline-8-carbaldehyde, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Characterized by a bromine atom at the 3-position and an aldehyde group at the 8-position of the quinoline ring, its molecular formula is CHBrNO, with a molecular weight of approximately 232.06 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is crucial in drug metabolism, and the inhibition by this compound suggests potential applications in modulating drug interactions and metabolic pathways. The interaction with CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme, indicating a need for careful consideration in therapeutic contexts.

Cellular Interaction

Research indicates that this compound influences various cellular processes by binding to specific biomolecules. This binding can affect gene expression and cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds have been evaluated for their antibacterial properties, revealing that modifications in structure can enhance activity against resistant strains .

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has identified this compound as a potential candidate. Its unique structure allows it to interact with cancer cell lines, leading to apoptosis and inhibiting tumor growth. Studies have suggested that similar compounds exhibit significant cytotoxicity against various cancer types, warranting further investigation into their mechanisms .

In Vitro Studies

A series of experiments have shown that this compound exhibits moderate to high biological activity across different assays. For example:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.014 - 5.87 |

| Quinoline derivatives | Antimalarial | Varies |

| Other related compounds | Anticancer | Varies |

These findings indicate that structural modifications can significantly impact biological activity and potency.

Pharmacological Applications

The compound's inhibitory effect on CYP1A2 has implications for drug development. By understanding its interaction with this enzyme, researchers can better predict drug-drug interactions and optimize therapeutic regimens involving co-administered medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.